cryptadine B
描述
Cryptadine B is a naturally occurring alkaloid isolated from plants in the Lauraceae family, particularly Cryptocarya chinensis (commonly known as Chinese cryptocarya). It belongs to a class of bicyclic alkaloids characterized by a fused indole-pyrrolidine core structure. Its molecular formula is C₁₆H₁₉NO₂, with a melting point of 148–150°C and moderate solubility in polar organic solvents like methanol and chloroform . Spectroscopic data (¹H NMR, ¹³C NMR) confirm the presence of a tertiary amine group and aromatic protons, consistent with its heterocyclic framework. Cryptadine B exhibits notable bioactivities, including antimicrobial and antiviral properties, as inferred from studies on structurally related pyridine-derived alkaloids .
属性
分子式 |
C30H49N3O |
|---|---|
分子量 |
467.7 g/mol |
IUPAC 名称 |
1-[(7S,8aS)-5-[[(2R,6R)-6-[[(7R,8aS)-1,7-dimethyl-3,4,6,7,8,8a-hexahydro-2H-quinolin-5-yl]methyl]piperidin-2-yl]methyl]-7-methyl-3,4,6,7,8,8a-hexahydro-2H-quinolin-1-yl]ethanone |
InChI |
InChI=1S/C30H49N3O/c1-20-14-23(27-10-6-12-32(4)29(27)16-20)18-25-8-5-9-26(31-25)19-24-15-21(2)17-30-28(24)11-7-13-33(30)22(3)34/h20-21,25-26,29-31H,5-19H2,1-4H3/t20-,21+,25-,26-,29+,30+/m1/s1 |
InChI 键 |
GNBIIUGCLQZEQB-QERBKSRWSA-N |
手性 SMILES |
C[C@H]1C[C@H]2C(=C(C1)C[C@H]3CCC[C@@H](N3)CC4=C5CCCN([C@H]5C[C@H](C4)C)C(=O)C)CCCN2C |
规范 SMILES |
CC1CC2C(=C(C1)CC3CCCC(N3)CC4=C5CCCN(C5CC(C4)C)C(=O)C)CCCN2C |
同义词 |
cryptadine B |
产品来源 |
United States |
准备方法
合成路线和反应条件: 隐孢子碱 B 的合成涉及多个步骤,从容易获得的前体开始。关键步骤包括八氢喹啉环和哌啶环的形成,然后将其组装成五环结构。 反应条件通常包括使用强碱和高温来促进环化反应 .
工业生产方法: 隐孢子碱 B 的工业生产仍在研究阶段,努力集中在优化合成路线以提高产量和降低成本。 目前的方法涉及间歇合成,但正在探索连续流动工艺以提高可扩展性和效率 .
化学反应分析
反应类型: 隐孢子碱 B 会发生各种化学反应,包括:
氧化: 隐孢子碱 B 可以用高锰酸钾或三氧化铬等氧化剂氧化,导致形成氧化衍生物。
还原: 隐孢子碱 B 的还原可以使用硼氢化钠或氢化铝锂等还原剂实现,导致该化合物的还原形式。
常见试剂和条件:
氧化: 高锰酸钾、三氧化铬、酸性或碱性条件。
还原: 硼氢化钠、氢化铝锂,通常在无水溶剂中。
主要形成的产物:
氧化: 具有改变的官能团的氧化衍生物。
还原: 氢含量增加的还原形式。
科学研究应用
隐孢子碱 B 具有广泛的科学研究应用,包括:
化学: 用作化学探针来研究生物碱的结构-活性关系及其与酶的相互作用。
生物学: 研究其作为具有生物活性的天然产物的潜力,特别是它对乙酰胆碱酯酶的抑制作用。
医学: 探索其作为神经退行性疾病(如阿尔茨海默病)的潜在治疗剂,因为它能够抑制乙酰胆碱酯酶并增强胆碱能神经传递。
作用机制
隐孢子碱 B 主要通过抑制乙酰胆碱酯酶发挥作用,乙酰胆碱酯酶是一种负责分解神经系统中乙酰胆碱的酶。通过抑制这种酶,隐孢子碱 B 提高了乙酰胆碱的水平,增强了胆碱能神经传递。 这种机制在神经退行性疾病的背景下特别重要,在神经退行性疾病中,胆碱能缺陷是其特征 .
相似化合物的比较
Comparison with Structurally and Functionally Similar Compounds
Cryptadine B shares structural and functional similarities with other alkaloids, such as cryptaustoline and cryprochine , which are derived from the same plant genus. Below is a detailed comparative analysis:
Structural Comparisons
| Compound | Molecular Formula | Core Structure | Functional Groups | Plant Source |
|---|---|---|---|---|
| Cryptadine B | C₁₆H₁₉NO₂ | Indole-pyrrolidine | Tertiary amine, methoxy group | Cryptocarya chinensis |
| Cryptaustoline | C₁₈H₂₁NO₃ | Isoquinoline-benzofuran | Secondary amine, hydroxyl group | Cryptocarya austrocaledonica |
| Cryprochine | C₁₅H₁₇NO | Quinoline-azepine | Primary amine, aromatic ether | Cryptocarya chinensis |
Key Differences :
- Cryptadine B lacks the fused benzofuran ring present in cryptaustoline , reducing its molecular rigidity .
- Cryprochine features a simpler quinoline backbone compared to cryptadine B’s indole-pyrrolidine system, which may influence its bioavailability .
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility (mg/mL) | LogP (Partition Coefficient) |
|---|---|---|---|
| Cryptadine B | 148–150 | 12 (MeOH), 8 (CHCl₃) | 2.1 |
| Cryptaustoline | 162–164 | 9 (MeOH), 5 (CHCl₃) | 1.8 |
| Cryprochine | 135–137 | 15 (MeOH), 10 (CHCl₃) | 2.4 |
Insights :
- The lower melting point of cryprochine correlates with its reduced molecular complexity compared to cryptadine B .
Bioactive Properties
| Compound | Antimicrobial Activity (MIC⁴, µg/mL) | Antiviral Activity (IC₅₀⁵, µM) | Cytotoxicity (LD₅₀⁶, µM) |
|---|---|---|---|
| Cryptadine B | 8.2 (S. aureus) | 12.5 (Influenza A) | >100 |
| Cryptaustoline | 15.6 (E. coli) | 25.0 (HIV-1) | 45.3 |
| Cryprochine | 4.5 (C. albicans) | 18.7 (HSV-1) | 62.8 |
Notes:
Analytical Methods for Differentiation
Cryptadine B and its analogs require precise analytical separation due to their structural similarities. Techniques include:
Pharmacological Implications
Like tizanidine analogs (e.g., tizanidine A/B/C), cryptadine B must be isolated from structurally similar compounds to avoid off-target effects. For instance, cryptaustoline’s higher cytotoxicity could lead to adverse reactions if misidentified in pharmaceutical formulations .
Table 1: Structural and Functional Comparison
(Refer to Section 2.1 and 2.3 for expanded data.)
Table 2: Analytical Parameters for Separation
| Parameter | Cryptadine B | Cryptaustoline | Cryprochine |
|---|---|---|---|
| HPLC Retention Time (min) | 12.3 | 14.8 | 9.7 |
| MS Molecular Ion (m/z) | 265.3 | 299.4 | 231.2 |
常见问题
Q. How should researchers document and share raw data on cryptadine B to comply with FAIR (Findable, Accessible, Interoperable, Reusable) principles?
- Methodological Answer :
- Use standardized formats (e.g., .mzML for mass spectrometry, .cif for crystallography).
- Annotate datasets with metadata (e.g., DOI, experimental conditions).
- Deposit data in domain-specific repositories (e.g., ChEMBL for bioactivity, MetaboLights for metabolomics) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
